N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-20-9-19-13-14(17-8-18-15(13)20)16-6-11-5-10(7-22-11)12-3-2-4-21-12/h2-5,7-9H,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOZICAQHNOMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a purine derivative.
Furan and Thiophene Synthesis: The furan and thiophene rings can be synthesized through well-established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reaction: The furan and thiophene intermediates are then coupled using a suitable linker, often through a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to modify the functional groups on the furan and thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Features
Purine Core Modifications
- 9-Ethyl: 9-Ethyl derivatives () exhibit simplified synthesis but reduced steric bulk compared to the 9-methyl analog. 9-Tetrahydropyranyl: 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine () introduces an oxygen-containing ring, enhancing solubility but possibly altering metabolic stability.
N6-Substituent Diversity
- Thiophene-Furan Hybrid: The target compound’s N6-{[4-(furan-2-yl)thiophen-2-yl]methyl} group is unique. Comparatively: Benzyl/Substituted Benzyl: N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine () and 2-chloro-N-(4-methoxybenzyl) analogs () prioritize aromatic π-π interactions but lack the thiophene-furan system’s conjugated electron density. Tetrahydrofuranyl: N-(Tetrahydrofuran-2-ylmethyl)-9H-purin-6-amine () replaces thiophene with a saturated furan, reducing planar rigidity.
Physicochemical Properties
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-9-methyl-9H-purin-6-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a purine base linked to a furan-thiophene moiety, which contributes to its chemical reactivity and biological properties. The presence of these heterocycles allows for various interactions with biological targets, making it a promising candidate for drug development.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Receptor Modulation : It has potential effects on G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions such as apoptosis and inflammation.
Therapeutic Applications
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Studies show that it can induce apoptosis in various cancer cell lines, including liver (HepG2) and colon cancer cells .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
Summary of Research Findings
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound revealed its ability to inhibit cell proliferation in HepG2 liver cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Properties
In another investigation, the compound was tested for its anti-inflammatory activity using a model of lipopolysaccharide (LPS)-induced inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
